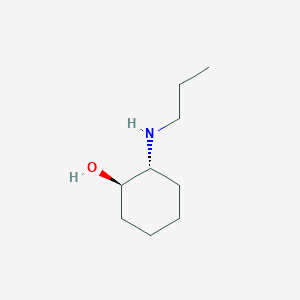

(1R,2R)-2-(Propylamino)cyclohexanol

描述

(1R,2R)-2-(Propylamino)cyclohexanol, also known as propylhexedrine, is a synthetic compound that belongs to the class of psychoactive drugs. It is structurally similar to amphetamine and methamphetamine. Propylhexedrine is commonly used as a nasal decongestant and is also used recreationally for its stimulant effects.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(Propylamino)cyclohexanol typically involves the reduction of a precursor compound, such as cyclohexanone, followed by amination. One common method includes the following steps:

Reduction of Cyclohexanone: Cyclohexanone is reduced to cyclohexanol using a reducing agent like sodium borohydride or lithium aluminum hydride.

Amination: The resulting cyclohexanol is then reacted with propylamine under acidic conditions to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques.

化学反应分析

Oxidation Reactions

The hydroxyl group undergoes oxidation to form ketones or aldehydes under controlled conditions. For example:

- Oxidation to 2-(Propylamino)cyclohexanone :

Using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) in acidic conditions converts the alcohol to a ketone . This reaction is stereospecific due to the rigid cyclohexane ring.

| Reaction | Conditions | Product | Mechanism |

|---|---|---|---|

| Oxidation of alcohol | CrO₃/H₂SO₄ | 2-(Propylamino)cyclohexanone | Protonation of -OH, followed by hydride transfer to oxidizer |

Dehydration Reactions

The hydroxyl group can undergo acid-catalyzed dehydration to form cyclohexene derivatives. For example:

- Formation of 2-(Propylamino)cyclohexene :

Heating with phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄) eliminates water, yielding an alkene via an E1 mechanism . The reaction proceeds through carbocation intermediates, which may undergo hydride shifts.

| Reaction | Conditions | Product | Mechanism |

|---|---|---|---|

| Dehydration | H₃PO₄, Δ | 2-(Propylamino)cyclohexene | E1 elimination with carbocation stabilization |

Substitution Reactions

The hydroxyl group can be substituted with nucleophiles or converted to leaving groups:

- Esterification :

Reaction with acyl chlorides (e.g., acetyl chloride) forms esters. For instance, treatment with p-toluenesulfonyl chloride in chloroform with triethylamine yields sulfonate esters . - Etherification :

Alkylation with methyl iodide (CH₃I) in the presence of a base produces ether derivatives .

Amine Functional Group Reactivity

The propylamino group participates in alkylation, acylation, and Schiff base formation:

- Acylation :

Reaction with acetic anhydride or acetyl chloride forms amides . - Schiff Base Formation :

Condensation with aldehydes (e.g., benzaldehyde) yields imines under dehydrating conditions .

Tandem Reactions Involving Both Functional Groups

The proximity of -OH and -NH groups enables unique reactivity:

- Cyclization :

Intramolecular nucleophilic attack by the amine on a sulfonated hydroxyl group forms aziridine derivatives under basic conditions .

| Reaction | Conditions | Product | Mechanism |

|---|---|---|---|

| Cyclization | TsCl, then NaOH | Aziridine-fused cyclohexane | Tosylation followed by SN2 ring closure |

科学研究应用

(1R,2R)-2-(Propylamino)cyclohexanol has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amine chemistry.

Biology: Studied for its effects on neurotransmitter systems and its potential as a research tool for understanding stimulant mechanisms.

Medicine: Investigated for its potential therapeutic uses, including its role as a nasal decongestant and its stimulant properties.

Industry: Used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

作用机制

The mechanism of action of (1R,2R)-2-(Propylamino)cyclohexanol involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of norepinephrine and dopamine, leading to enhanced alertness and energy. The compound targets monoamine transporters and inhibits their reuptake, resulting in increased levels of these neurotransmitters in the synaptic cleft.

相似化合物的比较

(1R,2R)-2-(Propylamino)cyclohexanol is structurally similar to other psychoactive compounds such as amphetamine and methamphetamine. it is unique in its specific chemical structure and its primary use as a nasal decongestant. Similar compounds include:

Amphetamine: A potent central nervous system stimulant used to treat attention deficit hyperactivity disorder and narcolepsy.

Methamphetamine: A powerful stimulant with high potential for abuse, used medically for attention deficit hyperactivity disorder and obesity.

Ephedrine: A sympathomimetic amine used as a decongestant and bronchodilator.

Each of these compounds has distinct pharmacological profiles and uses, with this compound being notable for its specific applications and effects.

生物活性

(1R,2R)-2-(Propylamino)cyclohexanol is a chiral compound characterized by its unique stereochemistry, which significantly affects its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and interactions with various biological targets.

Chemical Structure and Properties

- Chemical Formula : C_11H_23N_1O_1

- Molecular Weight : 185.31 g/mol

- IUPAC Name : this compound

The compound features a cyclohexanol ring with a propylamino group attached at the second carbon. This configuration is crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly in modulating the effects of catecholamines. The compound is believed to act as a selective inhibitor of certain receptors, potentially influencing pathways associated with mood regulation and cognitive function.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Studies suggest that this compound may have antidepressant-like effects in animal models, possibly through the modulation of serotonin and norepinephrine levels.

- Neuroprotective Properties : Preliminary data indicate that it may protect neuronal cells from oxidative stress and apoptosis.

- Anxiolytic Effects : There is evidence supporting its potential to reduce anxiety-related behaviors in preclinical studies.

Case Studies and Research Findings

- Antidepressant Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of various cyclohexanol derivatives, including this compound. Results showed significant reductions in immobility time during forced swim tests compared to control groups, indicating potential antidepressant properties .

- Neuroprotective Effects : In vitro studies demonstrated that this compound could reduce cell death induced by neurotoxic agents in cultured neuronal cells. The mechanism was linked to the activation of antioxidant pathways .

- Anxiolytic Activity : In behavioral assays using rodents, administration of this compound led to decreased anxiety-like behaviors in the elevated plus maze test, suggesting its potential as an anxiolytic agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL | Similar cyclohexane structure; different amine group | Antidepressant effects reported |

| (1R,2S)-2-(Propylamino)cyclohexanol | Stereoisomer with altered activity profile | Reduced efficacy compared to (1R,2R) variant |

| Cyclohexanol | No amine group; lacks biological activity | Not applicable |

The comparison highlights how stereochemistry plays a pivotal role in determining the biological activity of cyclohexanol derivatives.

属性

IUPAC Name |

(1R,2R)-2-(propylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-7-10-8-5-3-4-6-9(8)11/h8-11H,2-7H2,1H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOCCHYQGUFUDW-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@@H]1CCCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574174 | |

| Record name | (1R,2R)-2-(Propylamino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60093-74-5 | |

| Record name | (1R,2R)-2-(Propylamino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。